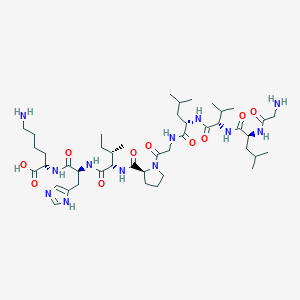
Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine is a peptide compound composed of nine amino acids. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability.
化学反応の分析
Types of Reactions
Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine and lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various chemical groups can be introduced using reagents like carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, such as in wound healing and as an anti-inflammatory agent.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用機序
The mechanism of action of Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its role in skin repair and anti-aging applications.
Glycyl-L-leucyl-L-glutaminyl-L-histidyl-L-tryptophyl-L-valyl-L-prolyl-L-alpha-glutamyl-L-leucine: Another peptide with potential therapeutic applications.
Uniqueness
Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic benefits. Its combination of amino acids can result in unique interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
464188-57-6 |
|---|---|
分子式 |
C44H76N12O10 |
分子量 |
933.1 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H76N12O10/c1-9-27(8)37(43(64)53-32(19-28-21-47-23-49-28)39(60)51-29(44(65)66)13-10-11-15-45)55-41(62)33-14-12-16-56(33)35(58)22-48-38(59)30(17-24(2)3)52-42(63)36(26(6)7)54-40(61)31(18-25(4)5)50-34(57)20-46/h21,23-27,29-33,36-37H,9-20,22,45-46H2,1-8H3,(H,47,49)(H,48,59)(H,50,57)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,55,62)(H,65,66)/t27-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChIキー |
WDMSDSPHVIFOCK-WWNCHKICSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


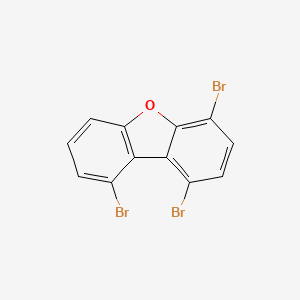
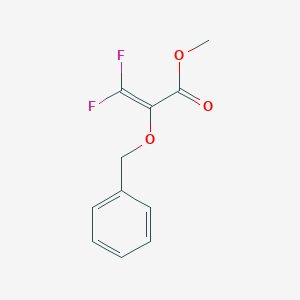
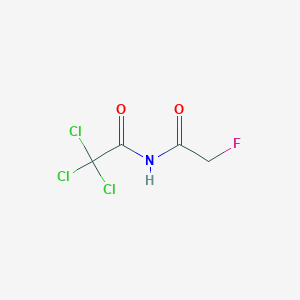
![N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12574739.png)
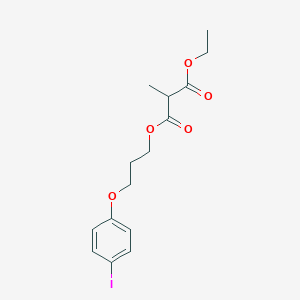
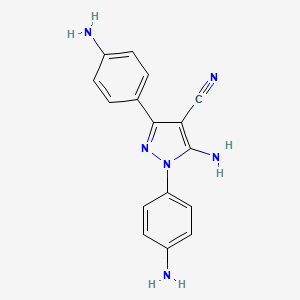

![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)

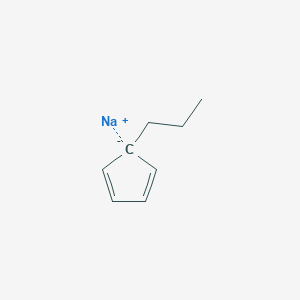
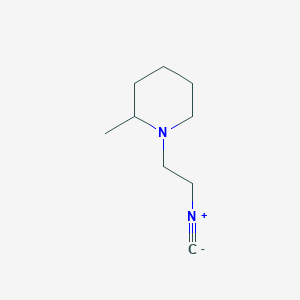
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
